What is N-Nonanoylglycine-d2 and its primary use in research?
What is N-Nonanoylglycine-d2 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Nonanoylglycine-d2, a deuterated N-acylglycine, with a focus on its primary application in research. This document outlines its chemical properties, its principal role as an internal standard in quantitative mass spectrometry, and the biological context of its non-deuterated counterpart, N-Nonanoylglycine.
Introduction to N-Nonanoylglycine-d2
N-Nonanoylglycine-d2 is a stable isotope-labeled form of N-Nonanoylglycine. The "-d2" designation indicates that two hydrogen atoms on the glycine moiety have been replaced by deuterium atoms. This isotopic substitution increases the molecule's mass by two atomic mass units without significantly altering its chemical properties.
N-Nonanoylglycine itself is an endogenous N-acyl amino acid, a class of lipid signaling molecules.[1] It is formed through the conjugation of nonanoic acid and glycine.[2][3] While the specific biological functions of N-Nonanoylglycine are still under investigation, the broader family of N-acyl amino acids is known to be involved in various physiological processes.[1]
Physicochemical Properties
The key physicochemical properties of N-Nonanoylglycine and its deuterated analog are summarized below. The properties for the d2 variant are calculated based on the data available for the unlabeled compound.
| Property | N-Nonanoylglycine | N-Nonanoylglycine-d2 | Data Source |
| Molecular Formula | C11H21NO3 | C11H19D2NO3 | PubChem[2], Calculated |
| Molecular Weight | 215.29 g/mol | 217.30 g/mol | PubChem, Calculated |
| IUPAC Name | 2-(nonanoylamino)acetic acid | 2-(nonanoylamino)acetic-d2 acid | PubChem, Adapted |
| Synonyms | Nonanoylglycine, N-Nonanoyl glycine | Nonanoylglycine-d2 | PubChem |
| Physical State | Solid | Solid (Predicted) | Human Metabolome Database |
Primary Research Application: Internal Standard in Mass Spectrometry
The primary and most critical use of N-Nonanoylglycine-d2 in a research setting is as an internal standard (IS) for quantitative analysis using mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS).
Stable isotope-labeled internal standards are considered the gold standard for quantification in MS because they co-elute with the analyte and experience similar ionization effects and fragmentation patterns, but are distinguishable by their mass-to-charge ratio (m/z). This allows for the accurate correction of variations that can occur during sample preparation, extraction, and analysis. The use of a deuterated analog like N-Nonanoylglycine-d2 helps to minimize matrix effects and improve the accuracy and reproducibility of quantitative results.
General Experimental Protocol for Quantification using LC-MS/MS
Below is a generalized protocol for the use of N-Nonanoylglycine-d2 as an internal standard for the quantification of N-Nonanoylglycine in a biological sample.
Objective: To accurately quantify the concentration of N-Nonanoylglycine in a biological matrix (e.g., plasma, tissue homogenate).
Materials:
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Biological sample
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N-Nonanoylglycine analytical standard
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N-Nonanoylglycine-d2 internal standard solution of a known concentration
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Organic solvents for extraction (e.g., acetonitrile, methanol)
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LC-MS/MS system
Methodology:
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Sample Preparation:
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Thaw the biological samples on ice.
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To a known volume or weight of the sample, add a precise volume of the N-Nonanoylglycine-d2 internal standard solution. This "spiking" should be done at the earliest stage of sample preparation to account for analyte loss during extraction.
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Add an organic solvent (e.g., acetonitrile) to precipitate proteins.
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Vortex the mixture thoroughly.
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Centrifuge the sample to pellet the precipitated proteins.
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Collect the supernatant for analysis.
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Calibration Curve Preparation:
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Prepare a series of calibration standards by spiking a matrix similar to the study samples with known concentrations of the N-Nonanoylglycine analytical standard.
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Add the same amount of N-Nonanoylglycine-d2 internal standard to each calibration standard as was added to the unknown samples.
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LC-MS/MS Analysis:
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Inject the extracted samples and calibration standards into the LC-MS/MS system.
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The liquid chromatography step separates N-Nonanoylglycine from other components in the sample. N-Nonanoylglycine-d2 will co-elute with N-Nonanoylglycine.
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The mass spectrometer is set to monitor the specific mass transitions for both the analyte (N-Nonanoylglycine) and the internal standard (N-Nonanoylglycine-d2).
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Data Analysis:
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For each sample and standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
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Plot the peak area ratios of the calibration standards against their known concentrations to generate a calibration curve.
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Use the peak area ratio from the unknown samples to determine the concentration of N-Nonanoylglycine by interpolating from the calibration curve.
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Biological Context and Signaling Pathways of N-Acylglycines
While the primary use of the deuterated form is analytical, understanding the biological role of the parent compound, N-Nonanoylglycine, is crucial for interpreting quantitative data. N-acyl amino acids are a growing class of lipid signaling molecules with diverse biological activities.
Some N-acylglycines have been identified as potential ligands for G-protein coupled receptors (GPCRs). For instance, N-arachidonoyl glycine (NAGly), a structurally similar compound, is a proposed endogenous ligand for the orphan receptor GPR18. Activation of GPR18 by NAGly has been linked to the regulation of immune cell responsiveness. Other N-acylglycines have been shown to influence adipogenesis through cannabinoid receptor 1 (CB1R) and the Akt signaling pathway.
The precise signaling pathway for N-Nonanoylglycine has not been fully elucidated. However, based on the activity of related molecules, a putative pathway involving a GPCR like GPR18 can be hypothesized.
Visualizations
Chemical Structure
Caption: Chemical structures of N-Nonanoylglycine and its deuterated analog.
Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Putative Signaling Pathway
